molecular formula C17H22N4O5S2 B14789163 7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14789163
M. Wt: 426.5 g/mol
InChI Key: AXCHGNKILFCXGJ-UHFFFAOYSA-N
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Description

7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as Cephalosporium. This compound is notable for its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes, making it effective against a wide range of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps starting from 7-aminocephalosporanic acid. One efficient method includes the following steps :

    Preparation of Intermediate: The starting material, 7-aminocephalosporanic acid, is treated with 5-mercapto-1-methyl-1H-tetrazole in anhydrous acetonitrile to form an intermediate.

    Regioselective Acylation: The intermediate is then acylated with phenylacetyl chloride in the presence of sodium carbonate in a mixture of acetone and water to form the amide.

    Esterification: The amide is esterified using diphenyldiazomethane to protect the carboxylic group.

    Introduction of Methoxy Group: The protected intermediate undergoes a selective methoxylation using methyllithium and tert-butyl hypochlorite in tetrahydrofuran.

    Deprotection and Final Steps: The final steps involve deprotection and purification to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.

    Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to ring-opening and formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various β-lactam derivatives.

Scientific Research Applications

7-(®-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to cell lysis and death of the bacteria .

Properties

Molecular Formula

C17H22N4O5S2

Molecular Weight

426.5 g/mol

IUPAC Name

7-[[2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H22N4O5S2/c1-9-8-27-16-12(7-21(16)14(9)17(23)24)19-15(22)13(18)10-4-3-5-11(6-10)20-28(2,25)26/h3-6,12-13,16,20H,7-8,18H2,1-2H3,(H,19,22)(H,23,24)

InChI Key

AXCHGNKILFCXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CC(C2SC1)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)C(=O)O

Origin of Product

United States

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